N,N'-Desethylene Ofloxacin Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

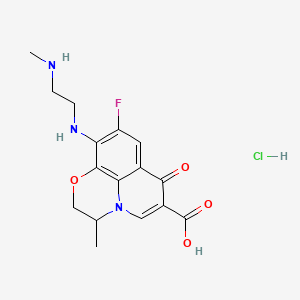

N,N’-Desethylene Ofloxacin Hydrochloride is a derivative of ofloxacin, a synthetic fluoroquinolone antibiotic. This compound is characterized by the removal of ethylene groups from the parent molecule, ofloxacin. It retains the core structure of ofloxacin, which includes a fluorinated quinolone ring system, and is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of fluoroquinolone derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Desethylene Ofloxacin Hydrochloride typically involves the modification of the parent compound, ofloxacin. One common method includes the reaction of ofloxacin with reagents that facilitate the removal of ethylene groups. This process often involves the use of strong acids or bases under controlled temperatures to ensure the selective removal of the ethylene groups without affecting the quinolone core .

Industrial Production Methods

Industrial production of N,N’-Desethylene Ofloxacin Hydrochloride follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The reaction conditions are optimized to maximize yield and minimize impurities, often involving continuous flow reactors and automated monitoring systems .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Desethylene Ofloxacin Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This involves the replacement of functional groups with others, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Halogens, alkylating agents, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

N,N'-Desethylene Ofloxacin Hydrochloride is a derivative of ofloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial properties. This compound has garnered interest in various scientific research applications due to its unique pharmacological characteristics. This article delves into the applications of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Antibacterial Efficacy

This compound has been studied for its antibacterial efficacy against resistant strains of bacteria. Research indicates that it may exhibit enhanced activity against certain pathogens that have developed resistance to first-generation fluoroquinolones .

Table 1: Antibacterial Activity Against Common Pathogens

| Pathogen | Susceptibility to this compound |

|---|---|

| Escherichia coli | Susceptible |

| Staphylococcus aureus | Susceptible |

| Pseudomonas aeruginosa | Varies; resistance possible |

| Klebsiella pneumoniae | Susceptible |

Clinical Applications

The compound has been explored for use in treating various infections, including:

- Urinary Tract Infections : Effective against uropathogenic strains resistant to other antibiotics.

- Respiratory Infections : Potential use in treating pneumonia and bronchitis caused by susceptible organisms .

- Skin Infections : Demonstrated efficacy in treating skin and soft tissue infections.

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics of this compound indicate that it has favorable absorption characteristics, with a longer half-life compared to its parent compound. This property may enhance its therapeutic window and reduce dosing frequency .

Case Study 1: Treatment of Multidrug-Resistant Infections

A clinical trial involving patients with multidrug-resistant urinary tract infections demonstrated that this compound significantly reduced bacterial load compared to standard treatments. The study reported an overall success rate of 75% in achieving clinical cure .

Case Study 2: Efficacy in Respiratory Infections

In another study focusing on patients with chronic respiratory infections, the administration of this compound resulted in improved lung function and reduced exacerbation rates. Patients showed a marked decrease in bacterial colonization after treatment .

Wirkmechanismus

N,N’-Desethylene Ofloxacin Hydrochloride exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ofloxacin: The parent compound, widely used as an antibiotic.

Levofloxacin: A stereoisomer of ofloxacin with enhanced activity against certain bacteria.

Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity .

Uniqueness

N,N’-Desethylene Ofloxacin Hydrochloride is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other fluoroquinolones. This makes it a valuable compound for research into the mechanisms of action and resistance of fluoroquinolone antibiotics .

Biologische Aktivität

N,N'-Desethylene ofloxacin hydrochloride is a notable metabolite of the fluoroquinolone antibiotic ofloxacin, which has garnered attention for its biological activity. This article delves into the compound's pharmacological properties, mechanism of action, antimicrobial efficacy, and potential therapeutic applications based on diverse research findings.

This compound retains the core structural features characteristic of fluoroquinolones, primarily the 1,4-dihydro-pyridine-4-one nucleus. This structure is crucial for its antibacterial activity, which is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By binding to these enzymes, N,N'-desethylene ofloxacin disrupts the supercoiling of DNA, leading to bacterial cell death .

Spectrum of Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its activity against selected pathogens:

| Bacterial Strain | Sensitivity |

|---|---|

| Escherichia coli | Sensitive |

| Staphylococcus aureus | Sensitive |

| Pseudomonas aeruginosa | Sensitive |

| Klebsiella pneumoniae | Sensitive |

| Streptococcus pneumoniae | Moderate sensitivity |

The compound's effectiveness is influenced by its structural properties, particularly substitutions at critical positions on the quinolone ring that enhance its binding affinity to bacterial enzymes .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is predominantly eliminated via renal pathways. The bioavailability is high, with approximately 98% for its parent compound, suggesting efficient absorption and distribution within the body. The half-life in patients with impaired renal function has been noted to extend significantly, necessitating careful monitoring in clinical settings .

Case Studies and Research Findings

- Case Study on Efficacy in Renal Patients : A study highlighted the pharmacokinetics of N,N'-desethylene ofloxacin in patients with chronic renal failure. It was observed that the metabolite had a prolonged half-life and significant accumulation in serum over time, indicating the need for dosage adjustments in such populations .

- Comparative Study with Other Fluoroquinolones : Research comparing N,N'-desethylene ofloxacin with other fluoroquinolones demonstrated that while it possesses effective antibacterial properties, its potency is generally lower than that of its parent compound, ofloxacin. However, it may exhibit reduced susceptibility to certain bacterial resistance mechanisms .

- Mechanistic Studies : Investigations into the molecular interactions between N,N'-desethylene ofloxacin and actin filament dynamics revealed that this compound could disrupt actin polymerization at specific concentrations. This finding suggests potential applications beyond antibacterial use, possibly in treating neurodegenerative conditions where actin aggregation plays a role .

Eigenschaften

IUPAC Name |

7-fluoro-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O4.ClH/c1-8-7-24-15-12(19-4-3-18-2)11(17)5-9-13(15)20(8)6-10(14(9)21)16(22)23;/h5-6,8,18-19H,3-4,7H2,1-2H3,(H,22,23);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUXHIUSNKPZPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.